molecular formula C4H7N3O6S B581576 5-Aminoisoxazole-4-carboxamide hydrogensulfate CAS No. 1273577-24-4

5-Aminoisoxazole-4-carboxamide hydrogensulfate

Cat. No.: B581576
CAS No.: 1273577-24-4
M. Wt: 225.175
InChI Key: IZAWQSSFWTZPAZ-UHFFFAOYSA-N
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Description

5-Aminoisoxazole-4-carboxamide hydrogensulfate is a heterocyclic organic compound . It has a molecular formula of C4H7N3O6S and a molecular weight of 225.18 g/mol . The IUPAC name is 5-amino-1,2-oxazole-4-carboxamide; sulfuric acid . The compound was created on May 30, 2012 .


Molecular Structure Analysis

The InChI of this compound is InChI=1S/C4H5N3O2.H2O4S/c5-3(8)2-1-7-9-4(2)6;1-5(2,3)4/h1H,6H2,(H2,5,8);(H2,1,2,3,4) . The InChIKey is IZAWQSSFWTZPAZ-UHFFFAOYSA-N . The canonical SMILES is C1=NOC(=C1C(=O)N)N.OS(=O)(=O)O .


Physical and Chemical Properties Analysis

This compound is a yellow to brown powder or solid . It has a storage temperature of room temperature . The hydrogen bond donor count is 4 .

Scientific Research Applications

Overview of 5-Aminoisoxazole-4-carboxamide Hydrogensulfate in AMPK Activation

This compound is closely related to 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr), a compound extensively utilized as a pharmacological modulator of AMPK (AMP-activated protein kinase) activity. Studies have primarily focused on AICAr's role in metabolism regulation and cancer pathogenesis through AMPK activation. However, recent research highlights that AICAr, and by extension similar compounds, exhibit significant effects that are independent of AMPK activation. This suggests a broader scope of biological activity for these compounds, impacting fields such as metabolism, hypoxia, exercise physiology, nucleotide synthesis, and oncology. It calls for a nuanced interpretation of studies using AICAr, urging the scientific community to consider both AMPK-dependent and independent pathways (Visnjic et al., 2021).

Environmental Applications and Contamination Management

Beyond biomedical research, compounds with structural similarities to this compound are investigated for their environmental applications, particularly in the removal of persistent organic pollutants. These studies encompass methods like adsorption, advanced oxidation processes, and photocatalytic degradation, focusing on sustainable and cost-effective technologies for environmental remediation. Such research underscores the potential of these compounds in addressing contamination from pharmaceutical residues and in the development of cleaner, more efficient methods for water treatment and pollution management (Prasannamedha & Kumar, 2020); (Lee et al., 2020).

Exploration in Antitumor Activity

Research into imidazole derivatives, which share a core structural motif with this compound, has demonstrated promising antitumor activities. These studies have opened pathways for the development of new antitumor drugs, exploring the potential of compounds with diverse biological properties. This area of research is crucial for the synthesis of novel compounds aimed at combating cancer through various mechanisms of action (Iradyan et al., 2009).

Antioxidant Capacity and Health Implications

The exploration of antioxidant capacity through assays such as the ABTS/PP Decolorization Assay has revealed complex reaction pathways that highlight the nuanced role of similar compounds in modulating oxidative stress. These insights contribute to a deeper understanding of the antioxidant mechanisms at play and their relevance to health, dietary supplementation, and disease prevention strategies (Ilyasov et al., 2020).

Properties

IUPAC Name

5-amino-1,2-oxazole-4-carboxamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2.H2O4S/c5-3(8)2-1-7-9-4(2)6;1-5(2,3)4/h1H,6H2,(H2,5,8);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAWQSSFWTZPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NOC(=C1C(=O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719857
Record name Sulfuric acid--5-amino-1,2-oxazole-4-carboxamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273577-24-4
Record name 4-Isoxazolecarboxamide, 5-amino-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1273577-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfuric acid--5-amino-1,2-oxazole-4-carboxamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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